1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylicacid
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Overview
Description
1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research It is characterized by its unique cyclobutane ring structure, which is substituted with tert-butoxycarbonyl (Boc) protected amino and bis(hydroxymethyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclobutane ring formation, followed by the introduction of hydroxymethyl groups and the Boc-protected amino group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the cyclobutane ring.
Substitution: The Boc-protected amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the cyclobutane ring.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid
Uniqueness
1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to its bis(hydroxymethyl) substitution on the cyclobutane ring, which provides additional functional groups for chemical modification and interaction. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
3,3-bis(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-10(2,3)19-9(18)13-12(8(16)17)4-11(5-12,6-14)7-15/h14-15H,4-7H2,1-3H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPDBZFPDMKKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(CO)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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